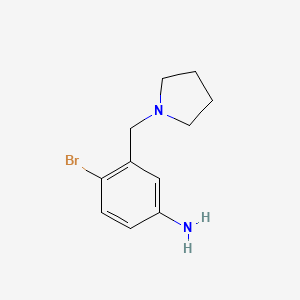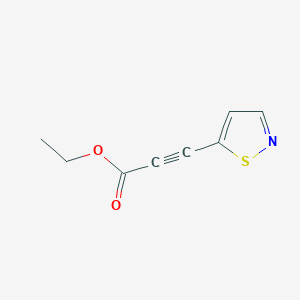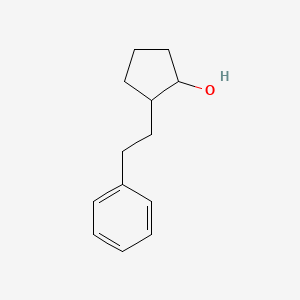
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline is an organic compound with the molecular formula C11H15BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a pyrrolidin-1-ylmethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and pyrrolidine.
Formation of Intermediate: The 4-bromoaniline is reacted with formaldehyde to form an intermediate compound.
Substitution Reaction: The intermediate is then reacted with pyrrolidine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
科学研究应用
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine substituent may also play a role in enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
4-Bromoaniline: Similar structure but lacks the pyrrolidin-1-ylmethyl group.
3-(Pyrrolidin-1-ylmethyl)aniline: Similar structure but lacks the bromine substituent.
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride: A salt form of the compound with different solubility properties.
Uniqueness
4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline is unique due to the presence of both the bromine atom and the pyrrolidin-1-ylmethyl group. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C11H15BrN2 |
|---|---|
分子量 |
255.15 g/mol |
IUPAC 名称 |
4-bromo-3-(pyrrolidin-1-ylmethyl)aniline |
InChI |
InChI=1S/C11H15BrN2/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2 |
InChI 键 |
ANGJQXBMJOIGIP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)
